Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17548429
InChI: InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-3-4-11-5-7(6)12-9(8)13/h3-5,8H,2H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17548429

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate -

Specification

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name ethyl 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-3-4-11-5-7(6)12-9(8)13/h3-5,8H,2H2,1H3,(H,12,13)
Standard InChI Key FBDCETBEVSLMRD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2=C(C=NC=C2)NC1=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate (C10_{10}H10_{10}N2_{2}O3_{3}) comprises a bicyclic framework with a pyrrole ring fused to a pyridine ring at the 2,3-positions. The carbonyl group at position 2 and the ethyl ester at position 3 introduce electronic asymmetry, influencing its reactivity. The molecular weight is 206.20 g/mol, and the SMILES code (O=C(C1=CC2=NC=CC=C2N1)OCC) reflects its ester and ketone functionalities .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H10_{10}N2_{2}O3_{3}
Molecular Weight206.20 g/mol
SMILES CodeO=C(C1=CC2=NC=CC=C2N1)OCC
LogP (Consensus)1.63
Solubility (ESOL)0.916 mg/mL
Topological Polar Surface Area54.98 Ų

The compound’s moderate lipophilicity (LogP 1.63) and high gastrointestinal absorption potential make it suitable for drug discovery . Its topological polar surface area (54.98 Ų) suggests moderate membrane permeability, aligning with its bioavailability score of 0.55 .

Synthesis and Optimization

Multicomponent Reaction (MCR) Strategies

The synthesis of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate typically involves MCRs using ethyl cyanoacetate, aldehydes, and amines under reflux conditions. These reactions proceed through condensation, cyclization, and esterification steps, achieving yields of 45–87%. For example, reacting ethyl cyanoacetate with 3-nitro-pyridine derivatives in ethanol under hydrogenation conditions (2 bar H2_2, 20°C) yields the target compound after filtration and crystallization .

Catalytic Hydrogenation

A notable procedure involves palladium-on-carbon (10%) catalyzed hydrogenation of ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate in ethanol, producing the compound in 76% yield . The reaction mixture is filtered through celite, concentrated, and crystallized to obtain a beige solid .

Table 2: Representative Synthetic Conditions

Starting MaterialCatalyst/ReagentConditionsYieldSource
Ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionatePd/C (10%), H2_2Ethanol, 20°C, 3h76%
Ethyl cyanoacetate + aldehydes/aminesNoneReflux, 8–12h45–87%

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The carbonyl group at position 2 undergoes nucleophilic attack by amines or alcohols, enabling the synthesis of amide or ester derivatives. For instance, treatment with methylamine in water at room temperature produces methylamide derivatives in quantitative yield . Similarly, ammonia in methanol under pressure (50°C, 49h) yields primary amides with 93% efficiency .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles with enhanced bioactivity. These reactions are typically conducted in dichloromethane at 0–5°C to minimize side reactions.

Pharmacological Profile

Enzymatic Interactions

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate derivatives exhibit inhibitory activity against cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism . This property is critical for drug-drug interaction studies.

Table 3: Pharmacokinetic Parameters

ParameterValueSource
CYP1A2 InhibitionYes
Blood-Brain Barrier PenetrationHigh
Skin Permeation (LogKp)-6.31 cm/s

Applications in Drug Discovery

Lead Optimization

The scaffold serves as a lead structure for kinase inhibitors, particularly targeting JAK2 and EGFR mutants. Modifications at the ester group improve selectivity, as seen in preclinical studies.

Fluorescent Probes

Derivatives with electron-donating substituents exhibit blue fluorescence (λem_{em} 450 nm), enabling their use as cellular imaging agents .

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